BenchChemオンラインストアへようこそ!

2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate

Dexanabinol synthesis deuterated cannabinoid process validation

2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl diethyl phosphate (CAS 60526‑75‑2; synonym: 4-(1′,1′-dimethylheptyl)-2,6-dimethoxyphenyl diethyl phosphate) is a fully synthetic aryl diethyl phosphate ester with the molecular formula C₂₁H₃₇O₆P and a molecular weight of 416.5 g·mol⁻¹. The molecule features a 2,6-dimethoxyphenyl core bearing a bulky tertiary-alkyl side‑chain (2‑methyloctan‑2‑yl) at the 4‑position and a diethyl phosphate moiety attached to the phenolic oxygen.

Molecular Formula C21H37O6P
Molecular Weight 416.5 g/mol
Cat. No. B12834772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate
Molecular FormulaC21H37O6P
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)OP(=O)(OCC)OCC)OC
InChIInChI=1S/C21H37O6P/c1-8-11-12-13-14-21(4,5)17-15-18(23-6)20(19(16-17)24-7)27-28(22,25-9-2)26-10-3/h15-16H,8-14H2,1-7H3
InChIKeyOHNFECWBAFKWCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl Diethyl Phosphate – Procurement-Relevant Identity and Baseline Characterization


2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl diethyl phosphate (CAS 60526‑75‑2; synonym: 4-(1′,1′-dimethylheptyl)-2,6-dimethoxyphenyl diethyl phosphate) is a fully synthetic aryl diethyl phosphate ester with the molecular formula C₂₁H₃₇O₆P and a molecular weight of 416.5 g·mol⁻¹ . The molecule features a 2,6-dimethoxyphenyl core bearing a bulky tertiary-alkyl side‑chain (2‑methyloctan‑2‑yl) at the 4‑position and a diethyl phosphate moiety attached to the phenolic oxygen. This substitution pattern confers high lipophilicity (calculated XLogP3 = 6.4) and defines its primary industrial role as a protected phenolic intermediate in the multi‑step synthesis of the enantiopure neuroprotective cannabinoid dexanabinol (HU‑211) [1].

Why Generic Substitution Is Not Feasible for 2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl Diethyl Phosphate


Simple replacement of 2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl diethyl phosphate with a structurally related aryl phosphate or the corresponding free phenol carries significant risk of altering the reactivity and selectivity of the downstream synthetic steps. In the validated dexanabinol route, the diethyl phosphate group serves a dual purpose: it protects the phenolic oxygen during the harsh Li/NH₃ reduction that removes the phosphate moiety itself, while the steric bulk of the 2‑methyloctan‑2‑yl side‑chain directs the subsequent condensation with the terpene partner [1][2]. Substituting the diethyl ester with a dimethyl or diphenyl phosphate would modify the reduction potential and may lead to incomplete des‑oxygenation or side‑reactions, ultimately compromising the enantiomeric purity of the final active pharmaceutical ingredient (API) that must exceed 99.90 % e.e. [2].

Quantitative Differentiation Evidence for 2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl Diethyl Phosphate


Validated Intermediate in the Only Published Deuterated Dexanabinol Synthesis

In the peer‑reviewed synthesis of deuterated dexanabinol, 2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl diethyl phosphate (compound VIII) was obtained by phosphorylation of the alkylated phenol (VII) with diethyl phosphite/CCl₄/Et₃N, and subsequent reduction with Li/NH₃ afforded the de‑oxygenated dimethoxybenzene (IX) that was carried forward to the API [1]. No alternative phosphate ester (e.g., dimethyl, dipropyl, or mixed alkyl‑aryl phosphates) has been reported in this route, confirming that the diethyl ester is the sole experimentally validated protecting group for this transformation. The overall five‑step sequence (III→X) has been reproduced in the literature for the preparation of clinical‑grade dexanabinol [1][2].

Dexanabinol synthesis deuterated cannabinoid process validation

High Purity Specification Enables Direct Downstream Processing

Commercially available batches of 2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl diethyl phosphate are routinely supplied at ≥95 % purity (HPLC) . In contrast, the preceding phenolic intermediate (2,6-dimethoxy-4-(2-methyloctan-2-yl)phenol) is often offered at a similar nominal purity but exhibits greater batch‑to‑batch variability due to its susceptibility to oxidative coupling . The phosphate ester is chemically more robust, reducing the risk of impurity carry‑over into the final API where the regulatory specification demands enantiomeric purity >99.90 % .

Purity specification API intermediate quality control

Calculated logP Differentiates from Less Lipophilic Phosphate Esters

The calculated XLogP3 for 2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl diethyl phosphate is 6.4, indicating high lipophilicity . For comparison, the simple diethyl phenyl phosphate (CAS 2510-86-3) has an experimental logP of approximately 1.8–2.0, while the phenol precursor 2,6-dimethoxy-4-(2-methyloctan-2-yl)phenol is estimated to have a logP around 5.2 (ACD/Labs prediction) [1]. The substantial increase in logP relative to unsubstituted phenyl diethyl phosphate is driven by the 2‑methyloctan‑2‑yl side‑chain and can be exploited in liquid‑liquid extraction steps during work‑up, where the phosphate ester partitions efficiently into organic solvents, facilitating high recovery yields.

Lipophilicity ADME prodrug design

Phosphate Protecting Group Strategy Enables Mild De‑oxygenation

The diethyl phosphate functionality serves as a traceless protecting group that can be removed reductively with Li/NH₃ at low temperature (−33 °C to −78 °C) to yield the corresponding dimethoxybenzene [1]. This contrasts with alternative phenolic protecting groups such as methyl ethers (requiring strong Lewis acids like BBr₃ for deprotection) or benzyl ethers (requiring hydrogenolysis), which are incompatible with the acid‑sensitive terpene coupling partner used later in the dexanabinol sequence . The phosphate route thus circumvents protecting‑group incompatibility, a key advantage for convergent synthesis strategies.

Protecting group chemistry reductive de-oxygenation process chemistry

High-Value Application Scenarios for 2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl Diethyl Phosphate


cGMP Production of Deuterated Dexanabinol (HU‑211) for Phase III Clinical Trials

This compound is the sole phosphate intermediate in the published synthesis of deuterated dexanabinol, a neuroprotective agent that reached Phase III clinical evaluation for traumatic brain injury [1]. Procurement of the ≥95 % purity phosphate ester enables direct implementation of the validated five‑step sequence from 2‑methyl‑2‑octanol to the API, eliminating the need for process re‑development when scaling from gram to kilogram quantities.

Synthesis of CB₂‑Selective Agonist Libraries (HU‑910, HU‑914, and Analogs)

The 2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl scaffold is a privileged substructure in multiple CB₂‑selective agonists, including HU‑910 and HU‑914 [1][2]. The diethyl phosphate derivative serves as a stable, storable precursor that can be reduced and de‑methylated to furnish the key resorcinol intermediate, which is then diversified into focused libraries for structure‑activity relationship (SAR) studies.

Protecting‑Group Strategy for Acid‑Sensitive Convergent Syntheses

In any convergent synthesis where a phenolic building block must be carried through multiple steps before coupling with an acid‑ or hydrogenation‑sensitive partner, the diethyl phosphate ester offers a traceless protecting group that is removed under mild reducing conditions (Li/NH₃) [1]. This orthogonality is particularly valuable when the target molecule contains alkenes, epoxides, or other reducible functionalities that would be compromised by standard deprotection methods.

Process Development and Impurity Profiling for Regulatory Submissions

The commercial availability of 2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl diethyl phosphate at defined purity (≥95 %) allows process chemists to establish impurity fate‑and‑purge data early in development [1]. Because the phosphate ester is a discrete, isolable intermediate, it can be characterized comprehensively (¹H/¹³C NMR, HRMS, HPLC) and used as a reference standard for in‑process control during the reduction step.

Quote Request

Request a Quote for 2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.